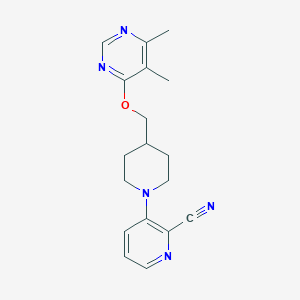

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Applications De Recherche Scientifique

Hydrogen-Bonding Patterns and Structural Analysis

Research into the hydrogen-bonding patterns and structural analysis of pyrimidine derivatives, such as in the work by Hemamalini, Muthiah, and Lynch (2006), reveals detailed insights into the molecular interactions and conformations that could influence the chemical behavior and application possibilities of related compounds. Their study on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate highlights the importance of hydrogen bonds in determining the stability and molecular arrangements of pyrimidine compounds, which could be pertinent to the design and development of new materials or pharmaceuticals (Hemamalini, Muthiah, & Lynch, 2006).

Antimicrobial Applications

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting a potential application area for similar compounds. Mulwad and Mayekar (2007) synthesized derivatives that exhibited significant antibacterial activities, indicating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mulwad & Mayekar, 2007).

Frustrated Lewis Pair Chemistry

The study by Körte et al. (2015) on intramolecular pyridine-based frustrated Lewis pairs presents an innovative approach to modifying pyrimidine compounds to exhibit unique reactivity towards small molecules, such as hydrogen and carbon dioxide. This research could provide a foundation for the development of novel catalytic systems or materials for gas storage and sequestration (Körte et al., 2015).

Antitumor and Anticancer Activity

Research into the antitumor and anticancer activities of pyrimidine derivatives, as demonstrated by studies like Venkateshwarlu et al. (2014), highlights the therapeutic potential of these compounds. The synthesis and evaluation of novel O-Mannich bases of dihydropyrimidinones for their in vitro and in vivo antitumor/anticancer activities underscore the relevance of pyrimidine derivatives in medicinal chemistry and drug development (Venkateshwarlu et al., 2014).

Insecticidal Applications

The synthesis and evaluation of pyrimidine derivatives for their insecticidal activities, as explored by Bakhite et al. (2014), demonstrate another application avenue. The development of potent insecticides based on pyrimidine chemistry could contribute to agricultural sciences and pest management strategies (Bakhite et al., 2014).

Propriétés

IUPAC Name |

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-8-23(9-6-15)17-4-3-7-20-16(17)10-19/h3-4,7,12,15H,5-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJMQMNMCNKCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(N=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)